molecular formula C10H16N5O5P B14188915 Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- CAS No. 848782-38-7

Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-

Katalognummer: B14188915
CAS-Nummer: 848782-38-7
Molekulargewicht: 317.24 g/mol
InChI-Schlüssel: IPFYUSDTNBJNIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- is a complex organic compound characterized by the presence of a phosphonic acid group and a purine derivative

Vorbereitungsmethoden

The synthesis of phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- typically involves multiple steps. One common method includes the reaction of a purine derivative with a phosphonic acid precursor under controlled conditions. Industrial production methods often utilize advanced techniques such as microwave-assisted hydrolysis of phosphonates diesters to achieve high yields and purity .

Analyse Chemischer Reaktionen

Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or amines.

Common reagents and conditions used in these reactions include acidic or basic media, elevated temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or interfere with biochemical processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- can be compared with other similar compounds, such as:

    Phosphonic acid, [[2-(2-amino-6-chloro-7H-purin-7-yl)ethoxy]methyl]-: This compound has a similar structure but with a chlorine atom instead of a hydroxyl group.

    Phosphonic acid, [[2-[(6-amino-9H-purin-9-yl)oxy]ethoxy]methyl]-: This compound has an ethoxy group instead of a hydroxybutoxy group.

The uniqueness of phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

848782-38-7

Molekularformel

C10H16N5O5P

Molekulargewicht

317.24 g/mol

IUPAC-Name

[2-(6-aminopurin-7-yl)-4-hydroxybutoxy]methylphosphonic acid

InChI

InChI=1S/C10H16N5O5P/c11-9-8-10(13-4-12-9)14-5-15(8)7(1-2-16)3-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,11,12,13)(H2,17,18,19)

InChI-Schlüssel

IPFYUSDTNBJNIL-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C2C(=N1)N=CN2C(CCO)COCP(=O)(O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.